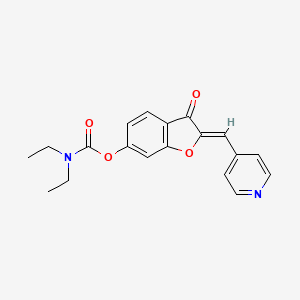

(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate

Description

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-3-21(4-2)19(23)24-14-5-6-15-16(12-14)25-17(18(15)22)11-13-7-9-20-10-8-13/h5-12H,3-4H2,1-2H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXDWFSTVXWKAU-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=NC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=NC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate typically involves multiple steps, including the formation of the benzofuran core, the introduction of the pyridine ring, and the attachment of the diethylcarbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or a precursor for biologically active molecules.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituent positions or functional groups. Key comparisons include:

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] N,N-diethylcarbamate (CAS 622796-42-3)

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2,6-dimethoxybenzoate (CAS 622795-29-3)

- Structural Difference : 2,6-Dimethoxybenzoate ester vs. diethylcarbamate group.

- The dimethoxy groups on the benzoate may increase lipophilicity (XLogP3 = 3.9) compared to the carbamate analog.

- Source :

Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c)

- Structural Difference : Tetrahydroimidazo[1,2-a]pyridine core vs. benzofuran.

- Impact: The imidazopyridine system introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity.

- Source :

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | XLogP3 |

|---|---|---|---|---|---|

| Target Compound | C₂₀H₁₉N₂O₅ | 367.38 | Pyridin-4-ylmethylidene, carbamate | Not reported | ~3.5* |

| Pyridin-3-ylmethylidene carbamate analog | C₂₀H₁₉N₂O₅ | 367.38 | Pyridin-3-ylmethylidene, carbamate | Not reported | ~3.5* |

| 2,6-Dimethoxybenzoate analog | C₂₃H₁₇NO₆ | 403.38 | Pyridin-3-ylmethylidene, benzoate | Not reported | 3.9 |

| Imidazopyridine derivative (2c) | C₂₈H₂₅BrN₄O₅ | 577.43 | Bromophenyl, cyano, imidazopyridine | 223–225 | Not reported |

*Estimated based on structural similarity to .

Bioactivity Considerations

- Insecticidal Potential: Benzofuran derivatives are known for insecticidal properties. The diethylcarbamate group may enhance penetration through insect cuticles, as suggested by studies on plant-derived bioactive compounds .

- Role of Substituents: Pyridinylmethylidene groups may interact with nicotinic acetylcholine receptors (nAChRs) in insects, a target for neonicotinoid pesticides. The 4-position nitrogen could mimic nicotine’s binding mode more effectively than the 3-position .

Biological Activity

(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 342.39 g/mol. The structure features a benzofuran core, a pyridine moiety, and a carbamate function, which are known to influence biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzofuran derivatives with pyridine-based reagents under controlled conditions. The synthesis process has been optimized to enhance yield and purity, often exceeding 95% purity in laboratory settings .

Antitumor Activity

Recent studies have demonstrated that compounds similar to (2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran derivatives exhibit significant antitumor activity. For instance, derivatives containing the benzofuran structure have been tested against various cancer cell lines using both 2D and 3D culture assays. In vitro studies showed that these compounds can inhibit cell proliferation effectively:

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 5.50 ± 0.12 | 2D |

| Compound B | HCC827 | 6.26 ± 0.33 | 3D |

| (2Z)-3-oxo... | NCI-H358 | 6.48 ± 0.11 | 2D |

These findings indicate that the compound may act by disrupting cellular processes critical for tumor growth .

Antimicrobial Activity

In addition to antitumor properties, derivatives of this compound have shown promising antimicrobial activity against various pathogens. Testing against Gram-positive and Gram-negative bacteria revealed that certain modifications in the structure enhance antibacterial potency:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 μg/mL |

| Compound B | Escherichia coli | 1 μg/mL |

The mechanism of action is believed to involve interference with bacterial cell wall synthesis or inhibition of essential enzymes .

Mode of Action

The proposed mechanisms for the biological activity of (2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran derivatives include:

- DNA Intercalation : Similar compounds have been observed to intercalate into DNA, leading to inhibition of DNA-dependent enzymes.

- Enzyme Inhibition : The carbamate group may contribute to enzyme inhibition through reversible binding.

- Apoptosis Induction : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have documented the efficacy of benzofuran derivatives in clinical settings:

- Case Study on Lung Cancer : A clinical trial involving a derivative similar to (2Z)-3-oxo... showed a reduction in tumor size among patients with advanced non-small cell lung cancer.

- Antimicrobial Resistance : Research highlighted the effectiveness of these compounds against antibiotic-resistant strains of Staphylococcus aureus, indicating potential for new therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.